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molecular formula C10H12N2O2 B8806890 4-((Dimethylamino)iminomethyl)benzoic acid CAS No. 244257-76-9

4-((Dimethylamino)iminomethyl)benzoic acid

Cat. No. B8806890
M. Wt: 192.21 g/mol
InChI Key: SGNVDUFAYWYCAY-UHFFFAOYSA-N
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Patent
US08987463B2

Procedure details

To a THF solution of ethyl-4(N,N-dimethylcarbamimidoyl)benzoate (G) was added an aqueous solution of lithium hydroxide (2 eq.) and the reaction mixture was stirred for 6 hr. The completion of the reaction was confirmed by HPLC. To the reaction mixture was added water, followed by extraction with ethyl acetate. The aqueous layer was acidified with 6N HCl to pH between 3-4 at which point the desired 4-(N,N-dimethylcarbamimidoyl)benzoic acid precipitated as the white solid. The white solid isolated was washed with hexane to afford 4-(N,N-dimethylcarbamimidoyl)benzoic acid as an hydrochloride salt (A).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl-4(N,N-dimethylcarbamimidoyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1COCC1.C([O:8][C:9](=[O:21])[C:10]1[CH:15]=[CH:14][C:13]([C:16](=[NH:20])[N:17]([CH3:19])[CH3:18])=[CH:12][CH:11]=1)C.[OH-].[Li+]>O>[CH3:18][N:17]([CH3:19])[C:16]([C:13]1[CH:14]=[CH:15][C:10]([C:9]([OH:21])=[O:8])=[CH:11][CH:12]=1)=[NH:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
ethyl-4(N,N-dimethylcarbamimidoyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)C(N(C)C)=N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
precipitated as the white solid
CUSTOM
Type
CUSTOM
Details
The white solid isolated
WASH
Type
WASH
Details
was washed with hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C(=N)C1=CC=C(C(=O)O)C=C1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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